molecular formula C17H21FN4OS B2870017 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbothioamide CAS No. 1546989-43-8

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbothioamide

Cat. No.: B2870017
CAS No.: 1546989-43-8
M. Wt: 348.44
InChI Key: DKUQBSOOVVMKKN-UHFFFAOYSA-N
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Description

“1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbothioamide” is a chemical compound with the molecular formula C18H24FN3O6S . It is also known as 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid methanesulfonate .


Molecular Structure Analysis

The predicted topology of each protomer consists of an amphipathic helix followed by three transmembrane helices . The InChI key for this compound is HQQSBEDKMRHYME-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 429.47 . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Research conducted by Chupakhin et al. (1992) explored the reactions of N-Aminoquinolones with ketones, leading to the synthesis of tricyclic 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acids (Chupakhin et al., 1992).

Antibacterial Activities

  • Cooper et al. (1990) synthesized a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, showing potent in vitro antibacterial activity against Gram-positive organisms (Cooper et al., 1990).
  • Chu et al. (1991) synthesized and tested the antibacterial activities of enantiomers of temafloxacin hydrochloride, which is a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents (Chu et al., 1991).

Corrosion Inhibition

  • About et al. (2020) studied 8-hydroxyquinoline analogs as effective corrosion inhibitors for steel in acidic environments, highlighting the potential industrial applications of these compounds (About et al., 2020).

Molecular Structure and Properties

  • Miranda-Calderón et al. (2014) investigated the molecular structure of Enrofloxacin hydrochloride dihydrate, providing insights into the structural characteristics of quinoline derivatives (Miranda-Calderón et al., 2014).

Synthesis of Novel Compounds

  • Rádl and Kovářová (1991) focused on the synthesis of novel quinolone compounds through various chemical reactions, demonstrating the versatility of quinolone derivatives in chemical synthesis (Rádl & Kovářová, 1991).

Development of Specific Immunoassays

  • Tochi et al. (2016) developed a monoclonal antibody for specific immunoassays to detect Enrofloxacin in foods of animal origin, highlighting the application of quinolone derivatives in food safety and quality control (Tochi et al., 2016).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c1-3-21-10-12(17(19)24)16(23)11-8-13(18)15(9-14(11)21)22-6-4-20(2)5-7-22/h8-10H,3-7H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUQBSOOVVMKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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